molecular formula C18H22N2O B14497803 N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide CAS No. 63157-76-6

N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide

Katalognummer: B14497803
CAS-Nummer: 63157-76-6
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: DYEITRWDNHSPRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide typically involves the alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4), or the use of tin or iron catalysts . These methods are employed to achieve the desired chemical structure with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions as mentioned above. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminium hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide involves the interaction with specific molecular targets and pathways. The donation of the nitrogen’s lone pair into the ring system increases the electron density around the ring, making it more reactive . This increased reactivity allows the compound to participate in various chemical reactions and exert its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide is unique due to its specific chemical structure and reactivity

Eigenschaften

CAS-Nummer

63157-76-6

Molekularformel

C18H22N2O

Molekulargewicht

282.4 g/mol

IUPAC-Name

N-[4-[[4-(dimethylamino)phenyl]methyl]phenyl]-N-methylacetamide

InChI

InChI=1S/C18H22N2O/c1-14(21)20(4)18-11-7-16(8-12-18)13-15-5-9-17(10-6-15)19(2)3/h5-12H,13H2,1-4H3

InChI-Schlüssel

DYEITRWDNHSPRZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.